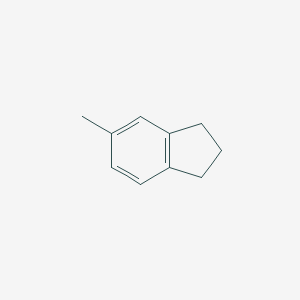![molecular formula C8H13NO2 B054064 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one CAS No. 122797-14-2](/img/structure/B54064.png)
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one, also known as MHO, is a cyclic compound that has gained significant attention in the field of scientific research. MHO is a versatile compound that has been used in various applications, including organic synthesis, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also a versatile compound that can be used in various applications, including organic synthesis, drug discovery, and material science. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one in scientific research. One potential direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Métodos De Síntesis
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one can be synthesized by a variety of methods, including catalytic hydrogenation of 4-methyl-2-cyclohexenone, cycloaddition of nitrones, and cyclization of 4-methyl-2-cyclohexenone oxime. The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-methyl-2-cyclohexenone. This method involves the reduction of the double bond in 4-methyl-2-cyclohexenone using a catalyst, such as palladium on carbon or Raney nickel, under hydrogen gas.
Aplicaciones Científicas De Investigación
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has been extensively used in scientific research due to its unique chemical properties. This compound has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and heterocycles. This compound has also been used in drug discovery, where it has shown promising results in the treatment of various diseases, including cancer and neurological disorders. This compound has also been used in material science, where it has been used as a monomer in the synthesis of polymers and as a crosslinking agent in the synthesis of hydrogels.
Propiedades
Número CAS |
122797-14-2 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
Clave InChI |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
SMILES canónico |
CC1C2CCCC2OC(=O)N1 |
Sinónimos |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



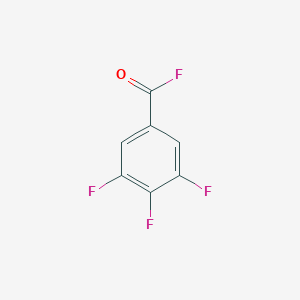
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)

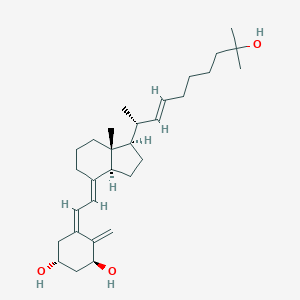
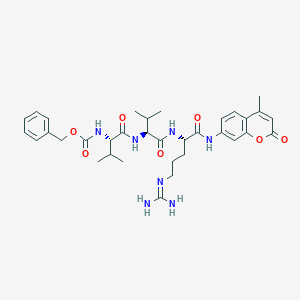

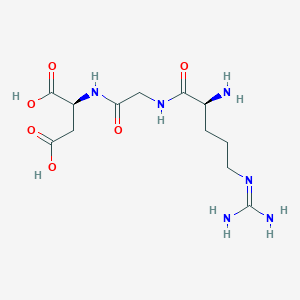
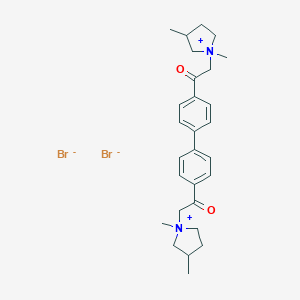
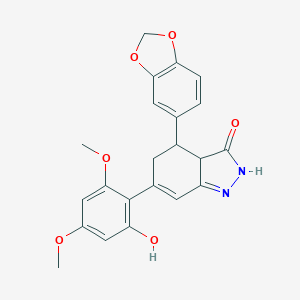
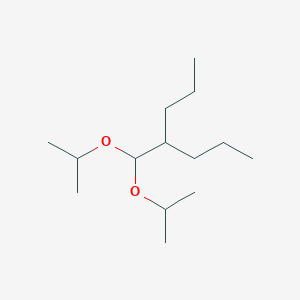
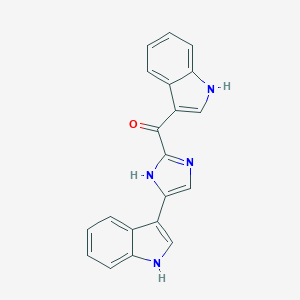
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
